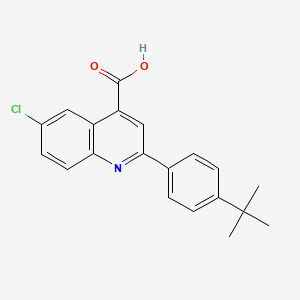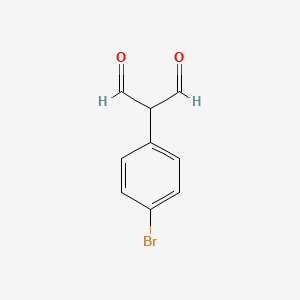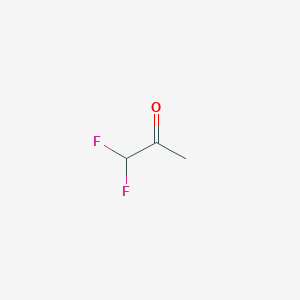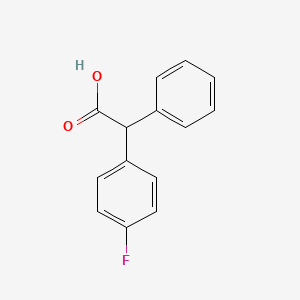
2-(4-Fluorophenyl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-phenylacetic acid is a compound that features a fluorine atom attached to a phenyl ring, which is known for imparting unique properties to organofluorine compounds. These properties are highly sought after in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of the fluorine atom can significantly influence the reactivity, biological activity, and toxicity of the compound, making the control of positional isomers crucial in pharmaceutical applications .
Synthesis Analysis
The synthesis of related fluorophenylacetic acid derivatives often involves complex pathways to ensure the selectivity of fluorination. For instance, the practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, starts from 4-fluorophenylacetic acid and involves asymmetric hydrogenation with high enantiomeric excess . Another example is the synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which is derived from a bromophenyl precursor and involves ammonium acetate in glacial acetic acid .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-fluorophenyl moiety has been characterized using various analytical techniques. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters .
Chemical Reactions Analysis
The reactivity of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives can be manipulated through various chemical reactions. For instance, the synthesis of a potent BACE1 inhibitor involved a Friedel-Crafts reaction followed by DMSO mediated α-oxidation and aminohydantoin formation . Additionally, the synthesis of 2-fluoro-2-phenylalkanoic acids from β-fluoro-β-phenyl alcohols demonstrates the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives are influenced by the fluorine atom. Chromatographic selectivity studies have shown that the choice of organic modifier is crucial for achieving acceptable separation of positional isomers, with thermodynamic analysis indicating that the separation process can be enthalpy or entropy-driven . Furthermore, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has been explored, with fluorine NMR spectroscopy being used to distinguish enantiomers of alcohols and to determine the configuration of substituted-phenyl secondary alcohols .
Applications De Recherche Scientifique
Production of Fluorinated Anesthetics
- Application Summary : “2-(4-Fluorophenyl)-2-phenylacetic acid”, also known as 4-Fluorophenylacetic acid, is used as an intermediate in the production of fluorinated anesthetics . Fluorinated anesthetics are a type of inhalation anesthetic used in surgeries.
- Results/Outcomes : The outcome of this application is the production of fluorinated anesthetics. These anesthetics are widely used in medical procedures for their efficacy and safety .
Multistimuli-Responsive Materials
- Application Summary : “2-(4-Fluorophenyl)-2-phenylacetic acid” is used in the synthesis of a guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl 2). This molecule forms inclusion complexes with β-cyclodextrin (β-CD) that display multistimuli-responsive chromic behaviors and photomodulable fluorescence .
- Methods of Application/Experimental Procedures : The guest molecule is synthesized and its ketone–enol tautomerism in aqueous solution is governed by pH values. The solid-state inclusion complex formed between β-CD and FOV 2+ demonstrates multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
- Results/Outcomes : The chromic and fluorescent properties of the FOV 2+ @β-CD endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
Antiviral Agents
- Application Summary : Indole derivatives, which can be synthesized using “2-(4-Fluorophenyl)-2-phenylacetic acid”, have been reported as antiviral agents .
- Methods of Application/Experimental Procedures : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives are prepared and tested for their antiviral activity .
- Results/Outcomes : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Application Summary : “2-(4-Fluorophenyl)-2-phenylacetic acid” can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application/Experimental Procedures : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results/Outcomes : The outcome of this application is the production of 2,4-dichloro-3,5-difluorobenzoic acid, which can be used as an intermediate in the synthesis of various medicines .
Synthesis of Biologically Active Compounds
- Application Summary : “2-(4-Fluorophenyl)-2-phenylacetic acid” can be used in the synthesis of various biologically active compounds . For example, it can be used in the synthesis of indole derivatives, which have been reported to have various biological activities .
- Methods of Application/Experimental Procedures : The synthesis of these biologically active compounds typically involves complex organic synthesis procedures .
- Results/Outcomes : The outcome of this application is the production of various biologically active compounds, which can be used in the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHPRKLZKXQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395060 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-phenylacetic acid | |
CAS RN |
723-69-3 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


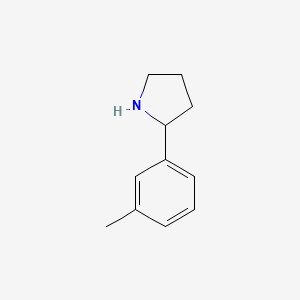

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)
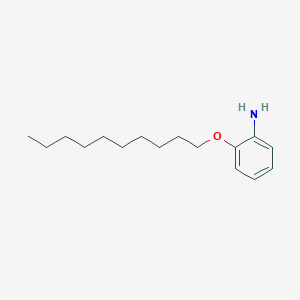

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)
